molecular formula C13H20N2O B8742006 4-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline CAS No. 790667-72-0

4-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline

Cat. No.: B8742006
CAS No.: 790667-72-0
M. Wt: 220.31 g/mol
InChI Key: CZRWHGPFMOMTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

790667-72-0

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-methyl-3-(1-methylpiperidin-4-yl)oxyaniline

InChI

InChI=1S/C13H20N2O/c1-10-3-4-11(14)9-13(10)16-12-5-7-15(2)8-6-12/h3-4,9,12H,5-8,14H2,1-2H3

InChI Key

CZRWHGPFMOMTLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)OC2CCN(CC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 4-(5-bromo-2-methyl-phenoxy)-1-methyl-piperidine (preparation 20, 3.90 g, 13.7 mmol), benzophenone imine (2.98 g, 16.44 mmol), Pd2(dba)3 (251 mg, 0.27 mmol), BINAP (512 mg, 0.82 mmol), sodium f-butoxide (1.843 g, 19.18 mmol) and toluene (40 mL) and heat at 85° C. After 9 hr., quench the reaction with saturated NaHCO3 solution, extract with ethylacetate three times, combine the organic layers, dry over Na2SO4, filter and concentrate to give a residue. Dissolve the residue in THF (55 mL) and add 5N HCl (5.5 mL) and stir. After 1 hr., dilute the mixture with 0.1N HCl, extract with ethylacetate/hexanes (1:2) twice, keep aqueous layer, adjust pH>11 with 5N NaOH, extract with methylene dichloride three time. Combine methylene dichloride layers, dry over Na2SO4, filter and concentrate to give a residue. Purify by silica gel chromatography, eluting with 6.5% 2M NH3-methanol in methylene dichloride to give the title compound as a yellow oil (2.80 g, 93%). Mass spectrum (ion spray): m/z=221.1 (M+1); 1H NMR (CDCl3, ppm): 6.79 (d, 1H), 6.09 (m, 2H), 4.16 (m, 1H), 3.41 (s, br, 1H), 2.53 (m, 2H), 2.24 (m, 2H), 2.19 (s, 3H), 2.00 (s, 3H), 1.93-1.68 (m, 4H).
Name
4-(5-bromo-2-methyl-phenoxy)-1-methyl-piperidine
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium f-butoxide
Quantity
1.843 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
251 mg
Type
catalyst
Reaction Step One
Name
Quantity
512 mg
Type
catalyst
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Four
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.